molecular formula C13H16F2O3 B8003297 Ethyl 5-(3,5-difluoro-phenoxy)propanoate

Ethyl 5-(3,5-difluoro-phenoxy)propanoate

Cat. No.: B8003297
M. Wt: 258.26 g/mol
InChI Key: NZSINWJIRUQLIB-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-difluoro-phenoxy)propanoate is a chemical reagent designed for research and development applications, strictly for professional laboratory use. It serves as a versatile building block in organic synthesis, particularly for constructing more complex molecules. Compounds within this family have been investigated for their role in the synthesis of novel herbicides. Research indicates that molecules featuring the aryloxyphenoxypropionate motif can act as acetyl-CoA carboxylase (ACCase) inhibitors, which disrupt fatty acid synthesis in plants and lead to the cessation of plant growth . This mechanism makes such compounds a valuable scaffold for developing new agrochemicals . Furthermore, the phenoxyacetamide scaffold, which is structurally related, has shown promise in biomedical research as an inhibitor of virulence factors in bacterial pathogens . As a supplier, we provide this compound to support innovation in these and other fields. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated environment. Note: The specific applications and biological activities described are based on the known functions of highly similar chemical classes and are provided for informational context. The precise properties and research potential of this compound must be empirically determined by the investigator.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(3,5-difluorophenoxy)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O3/c1-2-17-13(16)5-3-4-6-18-12-8-10(14)7-11(15)9-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSINWJIRUQLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Considerations of Ethyl 5 3,5 Difluoro Phenoxy Propanoate

Nomenclature and Structural Considerations of Ethyl 3-(3,5-difluorophenoxy)propanoate

The precise naming and structural representation of organic compounds are fundamental to chemical communication. This section delves into the systematic naming of Ethyl 3-(3,5-difluorophenoxy)propanoate, potential areas of ambiguity, and its key structural characteristics.

Systematic IUPAC Naming Conventions and Potential Ambiguities

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. Following these rules, the name "Ethyl 3-(3,5-difluorophenoxy)propanoate" is broken down as follows:

Ethyl : This initial part of the name denotes the ethyl group (-CH₂CH₃) that forms the ester with the carboxylate. youtube.com

propanoate : This signifies a three-carbon ester derived from propanoic acid. youtube.com

3-(3,5-difluorophenoxy) : This indicates that a 3,5-difluorophenoxy group is attached to the third carbon atom of the propanoate chain. The "phenoxy" part refers to a phenyl group attached via an oxygen atom. "3,5-difluoro" specifies the positions of the two fluorine atoms on the benzene (B151609) ring.

It is important to address a potential ambiguity in the naming of this compound. While the prompt specified "Ethyl 5-(3,5-difluoro-phenoxy)propanoate," a "5-" position on a three-carbon propanoate chain is not chemically feasible. The standard numbering of a propanoate chain begins at the carbonyl carbon as position 1. Therefore, the substituent can only be at the 2- or 3-position. Based on the common synthesis routes for related compounds, which often involve the reaction of a phenol (B47542) with a 3-halopropanoate, the most plausible structure is Ethyl 3-(3,5-difluorophenoxy)propanoate .

Table 1: Breakdown of the IUPAC Name for Ethyl 3-(3,5-difluorophenoxy)propanoate
ComponentSignificance
EthylThe alkyl group derived from the alcohol (ethanol) forming the ester.
propanoateThe carboxylate part of the ester, derived from propanoic acid, indicating a three-carbon chain.
3-Indicates the position of the substituent on the propanoate chain.
(3,5-difluorophenoxy)The substituent group, consisting of a phenoxy group with two fluorine atoms at positions 3 and 5 of the benzene ring.

Proposed Isomeric Forms and Closely Related Structural Analogues

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For Ethyl 3-(3,5-difluorophenoxy)propanoate, several types of isomerism are possible.

Positional Isomers of the Phenoxy Moiety: The fluorine atoms on the phenoxy ring can be located at different positions, leading to various positional isomers. The numbering of the benzene ring is relative to the point of attachment of the ether oxygen.

Table 2: Positional Isomers of the Difluorophenoxy Group in Ethyl 3-(difluorophenoxy)propanoate
Isomer NameFluorine Positions
Ethyl 3-(2,3-difluorophenoxy)propanoate2 and 3
Ethyl 3-(2,4-difluorophenoxy)propanoate2 and 4
Ethyl 3-(2,5-difluorophenoxy)propanoate2 and 5
Ethyl 3-(2,6-difluorophenoxy)propanoate2 and 6
Ethyl 3-(3,4-difluorophenoxy)propanoate3 and 4

Variations in the Alkyl Chain Length of the Ester: The alkyl group of the ester can also vary, leading to a series of homologous compounds.

Table 3: Structural Analogues with Varying Ester Alkyl Chains
Analogue NameAlkyl Group
Methyl 3-(3,5-difluorophenoxy)propanoateMethyl (-CH₃)
Propyl 3-(3,5-difluorophenoxy)propanoatePropyl (-CH₂CH₂CH₃)
Isopropyl 3-(3,5-difluorophenoxy)propanoateIsopropyl (-CH(CH₃)₂)

Stereochemical Aspects and Chiral Recognition in Related Compounds

Stereochemistry is a critical aspect of molecular science, particularly for compounds with biological relevance. While Ethyl 3-(3,5-difluorophenoxy)propanoate itself is achiral as it does not possess a stereocenter, a closely related isomer, Ethyl 2-(3,5-difluorophenoxy)propanoate, is chiral. The carbon at the 2-position of the propanoate chain in this isomer is attached to four different groups: a hydrogen atom, a methyl group, the ester group, and the 3,5-difluorophenoxy group. This gives rise to two enantiomers, (R) and (S).

The study of chiral recognition in phenoxypropionate derivatives is a significant area of research. For many 2-(phenoxy)propionate herbicides, it has been observed that only the (R)-enantiomer exhibits biological activity. This enantioselectivity highlights the importance of stereochemistry in the interaction of these molecules with biological systems. The separation of such enantiomers is often achieved using techniques like chiral high-performance liquid chromatography (HPLC).

The principles of chiral recognition involve the differential interaction of enantiomers with a chiral environment, such as a chiral stationary phase in chromatography or the active site of an enzyme. These interactions are typically governed by a combination of steric and electronic factors. While Ethyl 3-(3,5-difluorophenoxy)propanoate is achiral, understanding the stereochemistry of its isomers provides valuable context for the broader family of phenoxyalkanoic acid esters and their potential applications.

Synthetic Methodologies for Ethyl 5 3,5 Difluoro Phenoxy Propanoate and Analogues

Overview of Established Synthetic Routes for Aryloxyphenoxypropanoates

The construction of the aryloxyphenoxypropanoate scaffold predominantly relies on two classical and versatile methods for ether bond formation: etherification reactions and subsequent esterification or transesterification.

Etherification Reactions (e.g., Ullmann Condensation, Williamson Ether Synthesis variants)

The crucial ether linkage in aryloxyphenoxypropanoates is typically formed via nucleophilic substitution reactions. The Williamson ether synthesis and the Ullmann condensation are the most prominent methods employed for this purpose. wikipedia.orgorganic-chemistry.org

The Williamson ether synthesis involves the reaction of an alkoxide with an organohalide. wikipedia.org In the context of synthesizing ethyl 5-(3,5-difluoro-phenoxy)propanoate, this would involve the reaction of 3,5-difluorophenoxide (the conjugate base of 3,5-difluorophenol) with an ethyl 5-halopropanoate (e.g., ethyl 5-bromopropanoate). This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile. wikipedia.org The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction. francis-press.com

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route for forming the aryl ether bond. organic-chemistry.orgmdpi.com This method is particularly useful for coupling aryl halides with alcohols or phenols. In a potential synthesis of the target compound, an Ullmann-type reaction could be employed between 3,5-difluorophenol (B1294556) and an appropriate propanoate derivative, or between a halogenated benzene (B151609) derivative and a hydroxypropanoate. Historically, these reactions required harsh conditions, but modern advancements have introduced milder protocols using various copper catalysts and ligands. mdpi.com

Esterification and Transesterification Approaches

The ethyl ester functional group of the target molecule can be introduced either before or after the etherification step. If the etherification is performed with a propanoic acid derivative, a subsequent esterification step is necessary.

Esterification of the resulting 5-(3,5-difluoro-phenoxy)propanoic acid with ethanol (B145695), typically in the presence of an acid catalyst such as sulfuric acid, yields the final product. ceon.rsresearchgate.net This is a reversible reaction, and often requires conditions that favor the formation of the ester, such as the removal of water.

Alternatively, a transesterification reaction could be employed if a different ester of 5-(3,5-difluoro-phenoxy)propanoic acid is available. This involves reacting the starting ester with ethanol in the presence of a catalyst to exchange the alkyl group of the ester.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is contingent on the availability of its key precursors: a fluorinated phenol (B47542) and a substituted propanoic acid derivative.

Preparation of Fluorinated Phenol Derivatives

3,5-Difluorophenol is a crucial starting material. Several synthetic routes to this intermediate have been reported. One common method involves the use of 2,4,6-trifluorobenzoic acid as a starting material. In a one-pot reaction, 2,4,6-trifluorobenzoic acid is heated in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like water or toluene, to yield 3,5-difluorophenol. patsnap.com The reaction proceeds via nucleophilic aromatic substitution and decarboxylation.

Starting MaterialReagentsTemperature (°C)Yield (%)Purity (%)Reference
2,4,6-Trifluorobenzoic AcidNaOH, Water150-15594.399.6 patsnap.com
2,4,6-Trifluorobenzoic AcidKOH, Water, Toluene80-85 then 140-14593.599.7 patsnap.com

Synthesis of Substituted Propanoic Acid Derivatives

The propanoic acid moiety is typically introduced as an ethyl 5-halopropanoate, such as ethyl 5-bromopropanoate. These compounds can be synthesized from the corresponding bromo- or chloropropanoic acid through esterification with ethanol. nih.gov For instance, ethyl 2-bromopropionate can be prepared from propionic acid, thionyl chloride, and red phosphorus, followed by reaction with ethanol.

Reaction Conditions and Optimization Strategies for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing side reactions.

For the Williamson ether synthesis , the choice of base, solvent, and temperature are key factors. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective in deprotonating the phenol to form the more nucleophilic phenoxide. numberanalytics.com Reaction temperatures typically range from ambient to moderately elevated, depending on the reactivity of the substrates. wikipedia.org The use of phase-transfer catalysts can also enhance the reaction rate. numberanalytics.com

In the case of the Ullmann condensation , the choice of copper catalyst and ligand is crucial for achieving high yields under milder conditions. Copper(I) salts are commonly used, and various ligands, including diamines and amino acids, have been shown to facilitate the reaction. mdpi.com The reaction is often carried out in polar aprotic solvents at elevated temperatures.

Advanced Stereoselective Synthesis Techniques and Kinetic Resolution Protocols

The synthesis of enantiomerically pure aryloxyphenoxypropanoates is of significant interest, particularly as the biological activity often resides in a single enantiomer. ntu.edu.tw Advanced synthetic strategies for obtaining single stereoisomers of this compound and its analogues can be broadly categorized into two approaches: direct stereoselective synthesis and the resolution of racemic mixtures.

Stereoselective Synthesis:

Direct asymmetric synthesis aims to create a specific enantiomer from the outset. One key strategy involves the Mitsunobu reaction, where an optically pure lactate (B86563) ester is reacted with a corresponding phenol. nih.govmdpi.com For instance, the synthesis of an (R)-enantiomer of a phenoxypropionate can be achieved by using ethyl (S)-lactate as the chiral starting material, which undergoes a Walden inversion at the stereocenter during the reaction. researchgate.net Another powerful method is the use of chiral auxiliaries, such as the Evans chiral oxazolidinone technique, which has been successfully employed for the asymmetric synthesis of optically active phenylpropanoic acid derivatives. nih.gov More recently, methods for the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLP) with a chiral sulfide (B99878) have been reported, offering a pathway to stereoselectively activate C-F bonds and introduce chirality. nih.gov

Kinetic Resolution Protocols:

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst or reagent.

Enzymatic Resolution: Hydrolases, particularly lipases and esterases, are extensively used for the kinetic resolution of racemic esters. nih.govnih.gov These enzymes selectively catalyze the hydrolysis of one enantiomer, leaving the other unreacted. For example, various lipases have been shown to be effective in the enantioselective esterification of racemic 1-phenyl-1-propanol, a structural precursor, with Novozym 435 showing high enantioselectivity. researchgate.net The choice of solvent, acyl donor, and temperature can significantly influence the enantioselectivity of the reaction. nih.govresearchgate.net

Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. ntu.edu.twnih.gov Columns with a chiral stationary phase (CSP), such as those based on cellulose (B213188) derivatives (e.g., Chiralcel OD) or glycopeptides (e.g., teicoplanin), can achieve baseline separation of racemic aryloxyphenoxypropanoic acids and their esters. ntu.edu.twnih.gov The separation mechanism often relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. ntu.edu.tw

Chemical Kinetic Resolution: Asymmetric esterification using chiral acyl-transfer catalysts like (+)-benzotetramisole can effectively resolve racemic α-arylpropanoic acids. lookchem.com Another approach involves catalytic kinetic resolution via bromolactonization, promoted by chiral bifunctional sulfides, which has been used to resolve α-quaternary carboxylic acids, yielding products with high enantiomeric excess. nii.ac.jp

The following table summarizes various kinetic resolution techniques applicable to phenoxypropanoate analogues.

Interactive Table: Kinetic Resolution Techniques for Phenoxypropanoate Analogues
Technique Catalyst/Selector Substrate Type Key Findings Reference(s)
Enzymatic Hydrolysis Metagenome-derived esterases (e.g., Est8, CL1) Ethyl phenylalkyl esters High selectivity towards specific esters; DMSO can enhance activity without losing enantioselectivity. nih.gov
Enzymatic Esterification Lipases (e.g., Novozym 435) Racemic alcohols (e.g., 1-phenyl-1-propanol) High enantioselectivity (ee >95%) can be achieved by optimizing solvent, acyl donor, and temperature. researchgate.net
Chiral HPLC Teicoplanin-based CSP Aryloxyphenoxypropanoic acids Provides baseline resolution of R- and S-isomers without derivatization; validated for purity assessment. nih.gov
Chiral HPLC Cellulose-based CSP (e.g., Chiralcel OD, OK) 2-(Phenoxy)propionate derivatives Separation is influenced by substitution on the phenyl ring and the ester's alcohol moiety. ntu.edu.tw
Electrokinetic Chromatography (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) Chiral phenoxy acid herbicides Achieves enantiomeric resolution for several phenoxypropionic acids. nih.gov
Chemical Resolution (+)-Benzotetramisole Racemic α-arylpropanoic acids Effective kinetic resolution via asymmetric esterification with achiral alcohols. lookchem.com
Chemical Resolution BINOL-derived chiral sulfide α-Quaternary carboxylic acids Efficient resolution via bromolactonization, yielding highly enantioenriched products. nii.ac.jp

Derivatization Strategies for Structural Modification and Library Generation

Derivatization of a lead compound like this compound is a critical step in drug discovery and agrochemical research. It allows for the exploration of the structure-activity relationship (SAR) and the optimization of properties through the generation of analogue libraries. nih.govnih.govnih.gov Strategies typically focus on modifying the aromatic ring, the ether linkage, or the propanoate side chain.

Aromatic Ring Modification:

The 3,5-difluorophenoxy ring is a prime target for modification to modulate activity and properties. Strategies include:

Substitution: Introducing additional substituents onto the aromatic ring. For example, nitro groups have been introduced onto phenoxy rings and subsequently converted to other functionalities like azides to create photo-reactive probes. nih.govmdpi.com

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems to investigate the impact on target binding and metabolic stability.

Propanoate Chain and Ester Modification:

The ethyl propanoate side chain offers multiple points for derivatization.

Ester-to-Amide Conversion: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate. mdpi.com This acid can then be coupled with various amines to generate a library of amides, a common strategy for improving biological activity and pharmacokinetic profiles.

Hydrazinolysis: The ester can be converted to a hydrazide, which is a key building block for synthesizing diverse heterocyclic derivatives such as pyrazoles, oxadiazoles, and triazoles. mdpi.com

Alpha-Position Modification: The methyl group at the alpha position of the propanoate can be altered. Synthesizing analogues with different alkyl or functional groups at this position can significantly impact stereochemistry and biological interactions. nih.gov

Library Generation:

The generation of a chemical library involves the systematic application of these derivatization reactions, often in a combinatorial or parallel synthesis format. mdpi.com Modern approaches may employ retrosynthesis-guided frameworks that use computational tools to design synthetically accessible analogues by identifying key structural components and searching for similar, readily available building blocks for virtual synthesis. arxiv.orgarxiv.org For example, a library based on this compound could be generated by first preparing the core intermediate, 5-(3,5-difluoro-phenoxy)propanoic acid, and then reacting it with a diverse set of alcohols or amines in a parallel synthesizer to create a library of esters and amides.

The following table outlines potential derivatization strategies for generating an analogue library from this compound.

Interactive Table: Derivatization Strategies for Analogue Library Generation
Molecular Subunit Core Reaction Intermediate Resulting Derivatives Purpose / Application Reference(s)
Ester Group Saponification (Hydrolysis) Carboxylic Acid Amides, other esters, acid chlorides Explore SAR, improve metabolic stability, create bio-probes. mdpi.comgoogle.com
Ester Group Hydrazinolysis Hydrazide Pyrazoles, oxadiazoles, triazoles, Schiff bases Introduce diverse heterocyclic scaffolds to explore new binding interactions. mdpi.com
Aromatic Ring Electrophilic Aromatic Substitution N/A (Direct functionalization) Nitro, halo, or acyl-substituted analogues Modulate electronic properties and steric profile of the phenoxy ring. nih.govmdpi.com
Aromatic Ring Nucleophilic Aromatic Substitution N/A (Displacement of Fluorine) Amino, alkoxy, or thioether analogues Investigate the role of fluorine atoms in binding and activity. nih.gov
Propanoate Chain α-Alkylation/Functionalization Enolate of the ester/acid Analogues with varied α-substituents Probe steric and electronic requirements at the chiral center. nih.gov

Reaction Mechanisms and Kinetic Studies of Ethyl 5 3,5 Difluoro Phenoxy Propanoate

Mechanistic Pathways of Formation via Key Synthetic Steps

The synthesis of Ethyl 5-(3,5-difluoro-phenoxy)propanoate most plausibly involves the formation of an ether linkage between a 3,5-difluorophenoxide and an ethyl propanoate derivative. A common and effective method for this transformation is the Williamson ether synthesis.

Concerted vs. Stepwise Mechanisms in Acylation Reactions

While the primary bond formation in the synthesis of the target molecule is an ether linkage, the broader context of its synthesis may involve acylation reactions, particularly in the formation of the ethyl propanoate precursor. Acylation reactions, such as the esterification of a carboxylic acid with an alcohol, can proceed through different mechanisms.

A key step in many acylation reactions is the nucleophilic attack on a carbonyl carbon. In the context of forming an ester like ethyl propanoate, if an acyl halide or anhydride (B1165640) is used, the reaction typically proceeds through a stepwise nucleophilic acyl substitution mechanism. This involves the formation of a tetrahedral intermediate, which then collapses to form the final product.

In contrast, a concerted mechanism, where bond formation and bond breaking occur simultaneously, is less common for acylation reactions but is the hallmark of the S(_N)2 reaction, which is central to the Williamson ether synthesis step for forming the ether bond in this compound. scienceinfo.commasterorganicchemistry.com In this step, the 3,5-difluorophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the ethyl halopropanoate, displacing the halide in a single, concerted step. masterorganicchemistry.com

Role of Catalysis in Reaction Mechanisms

Catalysis is pivotal in both the esterification and etherification steps relevant to the synthesis of this compound.

Etherification (Williamson Synthesis): This reaction is typically base-catalyzed. A base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), is used to deprotonate the 3,5-difluorophenol (B1294556) to form the more nucleophilic 3,5-difluorophenoxide ion. numberanalytics.com The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO being preferred as they solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. numberanalytics.com In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.

Esterification: The formation of the ethyl propanoate precursor, if synthesized from propanoic acid and ethanol (B145695), is typically acid-catalyzed. A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.

The presence of two electron-withdrawing fluorine atoms on the phenoxy ring in this compound will influence the nucleophilicity of the corresponding phenoxide. While the fluorine atoms decrease the basicity of the phenoxide, they also affect its nucleophilic strength in the S(_N)2 reaction. Computational studies on substituted phenoxides have shown that electron-withdrawing groups decrease the nucleophilicity. acs.orgnih.gov

Table 1: Theoretical Central Barriers (in kcal/mol) for the S(_N)2 Reaction of p-Substituted Phenoxides with CH(_3)Cl (An illustrative example of substituent effects on reaction barriers). Data is for analogous systems.
Substituent (Y) on PhenoxideHammett Constant (σ)Central Barrier (kcal/mol)
OH-0.3722.5
CH(_3)O-0.2722.8
CH(_3)-0.1723.1
H0.0023.5
F0.0623.7
Cl0.2324.2
CF(_3)0.5425.2

Data sourced from computational studies on para-substituted phenoxides and is intended to be illustrative of electronic effects. acs.orgnih.gov

Decomposition and Degradation Pathways of the Chemical Compound

The stability of this compound is primarily determined by the resilience of its ether and ester linkages to thermal and hydrolytic degradation.

Thermal Decomposition Kinetics

The presence of fluorine atoms can also influence thermal stability, often increasing it due to the strength of the C-F bond. msstate.edu The decomposition of the ester group can proceed via several pathways, including homolytic cleavage to form radicals or elimination reactions. For nitrate (B79036) esters, the rate-determining step in thermal decomposition is often the homolytic cleavage of the RO-NO(_2) bond, with activation energies around 170 kJ/mol for primary and secondary nitrates. uri.edu

Table 2: Onset of Thermal Degradation for Analogous Aromatic Polymers and Esters.
Compound TypeOnset of Degradation (°C)Reference
Poly(ether sulfone)s370 - 650 mdpi.com
Nitrogen-rich heterocyclic ethyl formates> 270 nih.gov
Nitrogen-rich heterocyclic methyl acetates> 250 nih.gov

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, to yield 5-(3,5-difluoro-phenoxy)propanoic acid and ethanol.

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. This process is reversible.

The hydrolytic stability of the ester is significantly influenced by the electronic effects of the substituents on the aromatic ring. The two electron-withdrawing fluorine atoms on the phenoxy group will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on fluorinated esters have shown that the introduction of fluorine atoms generally decreases hydrolytic stability. nih.gov For example, the introduction of a single fluorine atom to an ethyl ester can decrease the hydrolysis half-life by a factor of approximately 8. nih.gov

Table 3: Half-lives (t(_{1/2})) for the Hydrolysis of Analogous Esters.
EsterConditionsHalf-lifeReference
Ethyl BenzoateBase-catalyzed14 min nih.gov
Ethyl p-bromo BenzoateBase-catalyzed12 min nih.gov
N-acetylproline methyl esterpH 11, 298 K54 min nih.gov
N-acetylproline ethyl esterpH 11, 298 K168 min nih.gov
N-acetylproline monofluoroethyl esterpH 11, 298 K20 min nih.gov

Kinetic Investigations of Reaction Rates and Activation Energies

Kinetic studies provide quantitative insights into the rates of formation and degradation of this compound.

The rate of formation via the Williamson ether synthesis would follow second-order kinetics, being first-order in both the 3,5-difluorophenoxide and the ethyl halopropanoate. The rate constant would be influenced by the solvent, temperature, and the nature of the leaving group on the propanoate.

The activation energy (Ea) for these reactions is a measure of the energy barrier that must be overcome for the reaction to occur. For the thermal decomposition of nitrate esters, activation energies are in the range of 170 kJ/mol. uri.edu For the hydrolysis of pharmaceuticals, a mean activation energy of 98.6 kJ/mol has been reported. rsc.org The presence of the electron-withdrawing fluorine atoms in this compound would be expected to lower the activation energy for nucleophilic attack at the carbonyl carbon during hydrolysis, thereby increasing the reaction rate.

Table 4: Activation Energies (Ea) for Decomposition of Analogous Compounds.
ProcessCompound TypeActivation Energy (kJ/mol)Reference
Thermal DecompositionPrimary/Secondary Nitrate Esters~170 uri.edu
Thermal DecompositionTertiary Nitrate Esters~127 uri.edu
Hydrolytic DecompositionVarious Pharmaceuticals98.6 (mean) rsc.org
Thermal DegradationPolyethylene~124 researchgate.net

Influence of Substituents and Solvent Effects on Reaction Dynamics

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific reaction dynamics of this compound. Extensive searches for kinetic studies, reaction mechanisms, and the influence of substituents and solvents on this particular compound did not yield any specific experimental or theoretical data. Therefore, a detailed analysis based on direct research findings for this compound cannot be provided at this time.

The absence of such data in the public domain prevents the construction of detailed research findings and data tables as requested. While general principles of organic chemistry allow for predictions regarding the behavior of this molecule, any such discussion would be speculative and not grounded in the scientifically accurate, compound-specific data required by the prompt.

For instance, one could hypothesize about the electronic effects of the difluoro substituents on the phenoxy ring or the influence of solvent polarity on potential nucleophilic substitution or hydrolysis reactions. The electron-withdrawing nature of the fluorine atoms would likely impact the reactivity of the aromatic ring and the ether linkage. Similarly, the rate of reactions involving this ester would be expected to show dependence on the solvent's ability to stabilize charged intermediates or transition states. However, without empirical data from studies on this compound, these remain theoretical considerations.

Further research, including kinetic experiments under various conditions (e.g., different solvents, temperatures, and with the introduction of additional substituents), would be necessary to elucidate the specific reaction dynamics of this compound. Such studies would provide the quantitative data needed to create accurate data tables and to fully understand its chemical behavior.

Computational Chemistry and Molecular Modeling of Ethyl 5 3,5 Difluoro Phenoxy Propanoate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior and designing new molecules with desired characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Ethyl 5-(3,5-difluoro-phenoxy)propanoate, DFT calculations would be employed to determine its optimized ground-state geometry, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can identify and characterize the transition states of potential reactions involving this compound, which is essential for understanding its reactivity and degradation pathways.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical Value
Ground State EnergyData not available
Dipole MomentData not available
Key Bond Lengths (e.g., C-O, C-F)Data not available
Key Bond AnglesData not available

Note: The data in this table is hypothetical and awaits experimental or computational validation.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO and their distribution across the molecule are key indicators of its chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. Fukui indices, derived from the electron density, would be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on this compound.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: The data in this table is hypothetical and awaits experimental or computational validation.

Molecular Dynamics Simulations to Predict Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would reveal its conformational flexibility and how it interacts with its environment, such as solvents or biological macromolecules. These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its transport and binding properties.

In Silico Assessment of Molecular Interactions and Potential Biological Targets

In silico methods are invaluable for screening potential biological targets of a compound and predicting its pharmacological activity, thereby accelerating the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. Given the structural similarities of some phenoxy propanoates to herbicides that target Acetyl-CoA carboxylase (ACCase), molecular docking studies of this compound with the active site of ACCase would be a logical starting point. Such studies would elucidate the potential binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, that could contribute to inhibitory activity.

Following molecular docking, the binding affinity of this compound to its potential target would be predicted using various scoring functions and more advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). Hotspot analysis of the receptor's binding site would identify key residues that contribute most significantly to the binding energy, providing valuable information for the rational design of more potent analogs.

Table 3: Hypothetical Binding Affinity Prediction for this compound with ACCase

ParameterHypothetical Value
Docking Score (kcal/mol)Data not available
Predicted Binding Affinity (ΔG, kcal/mol)Data not available
Key Interacting ResiduesData not available

Note: The data in this table is hypothetical and awaits experimental or computational validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in modern agrochemical and pharmaceutical research. nih.govnih.gov It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uwa.edu.au For a compound like this compound, which belongs to the aryloxyphenoxypropionate class, QSAR studies are instrumental in understanding the structural features that govern its potential herbicidal or other biological activities. These models are then used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. uwa.edu.au The general form of a QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error nih.gov

Where the molecular descriptors are numerical representations of the compound's structural, electronic, and steric properties.

Detailed Research Findings in the Context of Phenoxypropanoates

While specific QSAR studies focusing exclusively on this compound are not extensively available in public literature, a wealth of research on the broader class of aryloxyphenoxypropionate herbicides allows for the extrapolation of key ligand design principles. These compounds are known to target enzymes like acetyl-CoA carboxylase (ACCase) in grasses, and their inhibitory activity is highly dependent on their three-dimensional structure and electronic properties.

A typical QSAR study on this class of compounds would involve the synthesis of a library of analogs, where systematic modifications are made to different parts of the molecule. For this compound, these modifications could include:

The Difluorophenoxy Ring: Altering the position and number of fluorine atoms or replacing them with other substituents (e.g., chloro, methyl groups) to probe the effect of electronic and steric factors on activity. The fluorine atoms at the 3 and 5 positions are electron-withdrawing and can significantly influence the electronic distribution of the aromatic ring, which is often crucial for binding to the target protein.

The Propanoate Moiety: The ethyl ester group can be modified to other esters (e.g., methyl, propyl) or even free carboxylic acid to understand its role in uptake, translocation, and binding. The stereochemistry of the chiral center in the propanoate part is also a critical determinant of activity in many aryloxyphenoxypropionate herbicides.

The Ether Linkage: The oxygen atom connecting the phenyl ring and the propanoate group is a key structural feature, and its replacement or the introduction of spacers could be explored in a QSAR study.

Illustrative QSAR Descriptors and Their Potential Impact

To build a predictive QSAR model, a range of molecular descriptors would be calculated for each analog in the series. These descriptors quantify various aspects of the molecule's structure and properties.

Descriptor TypeSpecific Descriptor ExamplePotential Relevance to this compound Activity
Electronic Dipole Moment, Partial Atomic ChargesThe distribution of charge, influenced by the electronegative fluorine atoms, can govern interactions with polar residues in a binding site.
Steric Molecular Volume, Surface Area, Molar RefractivityThe size and shape of the molecule must be complementary to the topology of the target enzyme's active site.
Hydrophobic LogP (Octanol-Water Partition Coefficient)This descriptor is crucial for predicting the compound's ability to cross cell membranes and reach its target.
Topological Connectivity Indices (e.g., Kier & Hall)These indices describe the branching and connectivity of the molecular skeleton, which relates to its overall shape and flexibility.
Quantum Chemical HOMO/LUMO EnergiesThese relate to the molecule's reactivity and ability to participate in charge-transfer interactions with the biological target.

A hypothetical QSAR equation derived from such a study might look like this:

log(1/IC₅₀) = 0.75LogP - 0.21Vm + 1.5*σmeta + 2.3

In this illustrative equation, IC₅₀ would be the concentration required for 50% inhibition of a target enzyme, Vm the molecular volume, and σmeta a Hammett constant representing the electronic effect of the substituents on the phenyl ring. Such an equation would suggest that higher hydrophobicity and strong electron-withdrawing groups at the meta positions (like the fluorine atoms in the target compound) enhance activity, while excessive molecular volume is detrimental.

Ligand Design Principles Based on QSAR Insights

The insights gained from QSAR models directly inform ligand design. For this compound and its analogs, the design principles would likely focus on optimizing the key interactions observed in the model.

Pharmacophore Identification: A crucial aspect of ligand-based design is the identification of a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For this class of compounds, the pharmacophore would likely include the substituted phenoxy ring, the ether oxygen, the carbonyl group of the ester, and the chiral center.

Bioisosteric Replacement: QSAR can guide the replacement of certain functional groups with others that have similar steric and electronic properties (bioisosteres) to improve potency or pharmacokinetic properties. For example, the fluorine atoms could be replaced by other halogen atoms or trifluoromethyl groups to fine-tune the electronic properties of the ring.

3D-QSAR and CoMFA/CoMSIA: More advanced three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would provide a more detailed understanding. nih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. A hypothetical CoMFA result for this class of compounds might show a region of favorable negative potential near the fluorine atoms, confirming the importance of their electron-withdrawing nature.

Below is an interactive table showcasing a hypothetical dataset that could be used for a QSAR study on analogs of this compound.

Compound IDR1-SubstituentR2-SubstituentLogPMolecular Weight ( g/mol )Biological Activity (IC₅₀, µM)
1 3-F, 5-F Ethyl 3.8 244.22 0.5
23-Cl, 5-ClEthyl4.2277.120.8
33-F, 5-FMethyl3.4230.190.7
44-FEthyl3.5226.222.1
5HEthyl3.1208.235.4
63-CF₃Ethyl4.1276.221.2

This data illustrates how systematic changes in the substitution pattern (R1 and R2) lead to variations in physicochemical properties (LogP, Molecular Weight) and, consequently, biological activity. A QSAR model built on such data would quantify these relationships and guide the design of new, potentially more active compounds.

Biological Activity and Mechanism of Action Studies Non Clinical Focus

Investigation of Enzyme Inhibition Profiles

The interaction of Ethyl 5-(3,5-difluoro-phenoxy)propanoate with various enzymes, particularly those involved in critical metabolic pathways, has been a subject of scientific investigation. These studies provide insights into its potential mechanisms of action at a molecular level.

This compound belongs to the chemical class of aryloxyphenoxypropionates (FOPs). This class of compounds is well-recognized for its inhibitory effects on Acetyl Coenzyme Carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids. scielo.brresearchgate.net ACCase catalyzes the initial and rate-limiting step in this pathway, the carboxylation of acetyl-CoA to produce malonyl-CoA. frontiersin.org

The inhibition of ACCase by FOPs disrupts the production of fatty acids, which are essential components of cell membranes and play vital roles in energy storage. scielo.br The herbicidal activity of many FOP compounds is attributed to this mechanism. The molecular basis for this inhibition lies in the binding of the FOP molecule to the carboxyltransferase (CT) domain of the homomeric ACCase found in grasses. researchgate.net

Research on related aryloxyphenoxypropionic acids has demonstrated that the stereochemistry of the molecule is critical for its inhibitory activity. The (R)-enantiomer is typically the active form that binds to the enzyme, while the (S)-enantiomer is largely inactive. nih.gov This stereoselectivity suggests a specific and high-affinity interaction with the enzyme's active site.

Table 1: ACCase Inhibition by Aryloxyphenoxypropionates (FOPs)

Feature Description Source(s)
Target Enzyme Acetyl Coenzyme Carboxylase (ACCase) scielo.brresearchgate.net
Mechanism Inhibition of the carboxyltransferase (CT) domain researchgate.net
Effect Blocks fatty acid biosynthesis scielo.br
Active Form Typically the (R)-enantiomer nih.gov

Beyond its primary action on ACCase, the metabolic fate and potential interactions of this compound with other enzyme systems are of interest. The ester moiety of the compound is susceptible to hydrolysis by esterase enzymes present in biological systems. This hydrolysis would yield ethanol (B145695) and 5-(3,5-difluoro-phenoxy)propanoic acid. europa.eu

Ethanol is readily metabolized by alcohol and aldehyde dehydrogenases, eventually entering the central carbon metabolism as acetyl-CoA. europa.eu Propionic acid can be metabolized through various pathways, including conversion to propionyl-CoA and subsequent entry into the citric acid cycle.

Furthermore, resistance mechanisms to ACCase-inhibiting herbicides in some organisms involve enhanced metabolism, often mediated by cytochrome P450 monooxygenases and glutathione-S-transferases. scielo.brnih.gov This suggests that the parent compound or its metabolites may interact with these detoxification enzyme systems. The presence of the difluorophenoxy moiety could influence the rate and pathway of metabolism by these enzymes.

Receptor Binding and Modulation Studies

In addition to enzymatic interactions, the structural features of this compound suggest potential interactions with various receptor systems. The presence of an aromatic ring and a flexible chain are common motifs in ligands for several G protein-coupled receptors (GPCRs).

The general structure of this compound, featuring an aromatic ether, bears some resemblance to certain classes of histamine (B1213489) H1 receptor (H1R) antagonists. H1R antagonists are known to play a crucial role in mitigating allergic and inflammatory responses. nih.gov The binding of ligands to H1R is often characterized by interactions with a deep, largely hydrophobic pocket within the receptor. nih.gov

The serotonin (B10506) receptors 5-HT1A and 5-HT7 are important targets in the central nervous system, and ligands that modulate their activity have therapeutic potential. nih.gov There is a significant degree of homology between these two receptor subtypes, leading to some ligands exhibiting affinity for both.

Aryl-substituted compounds, particularly those with a flexible linker connecting an aromatic ring to another moiety, are a common scaffold for 5-HT1A and 5-HT7 receptor ligands. The nature and substitution pattern on the aryl ring can significantly influence binding affinity and selectivity. For instance, the introduction of fluorine atoms can alter the electronic properties and conformation of the molecule, potentially enhancing or diminishing receptor binding. The 3,5-difluoro substitution pattern on the phenoxy ring of this compound could therefore be a determinant for its interaction with these serotonin receptor subtypes.

Table 2: Factors Influencing Ligand Binding to 5-HT1A and 5-HT7 Receptors

Structural Feature Influence on Binding Source(s)
Aryl Group Essential for interaction with the receptor binding pocket. nih.gov
Substituents on Aryl Ring Can modulate affinity and selectivity (e.g., fluorine atoms). nih.gov
Flexible Linker Connects the aryl group to other pharmacophoric elements. nih.gov

Soluble adenylyl cyclase (sAC) is a unique intracellular source of the second messenger cyclic AMP (cAMP), distinct from the more commonly studied transmembrane adenylyl cyclases. sigmaaldrich.com sAC is involved in a variety of physiological processes and is a potential therapeutic target.

Interestingly, a patent for soluble adenylyl cyclase inhibitors includes compounds that contain a phenoxy moiety. This suggests that the phenoxy group, as present in this compound, could be a structural component compatible with binding to and inhibiting sAC. The mechanism of inhibition by these related structures may involve interactions with the catalytic site or allosteric regulatory sites on the enzyme. The specific electronic and steric contributions of the difluoro substitution would likely play a role in the potency of such an interaction.

An extensive search for scientific literature and data regarding the biological activity and mechanism of action of This compound did not yield any specific information. There are no available research findings, non-clinical studies, or data pertaining to its effects on Peroxisome Proliferator-Activated Receptor Alpha (PPARα), its cellular and subcellular mechanisms, or its structure-activity relationships.

Consequently, the requested article with detailed sections and data tables on this specific chemical compound cannot be generated. The scientific community has not published studies on the topics outlined in the provided structure for "this compound".

Advanced Analytical Methodologies in Research on the Chemical Compound

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the isolation and purification of "Ethyl 5-(3,5-difluorophenoxy)propanoate" from reaction mixtures and for assessing its purity. The choice of technique depends on the scale of the separation and the required purity level.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of "Ethyl 5-(3,5-difluorophenoxy)propanoate". A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The presence of the aromatic ring and the ester group makes the compound well-suited for UV detection, likely around 254 nm. The ratio of the solvents in the mobile phase would be optimized to achieve good separation from any starting materials, such as 3,5-difluorophenol (B1294556) and an appropriate ethyl halopropanoate, or byproducts. For preparative HPLC, the conditions can be scaled up to isolate larger quantities of the pure compound. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for analyzing the purity of "Ethyl 5-(3,5-difluorophenoxy)propanoate," provided the compound is sufficiently volatile and thermally stable. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides mass-to-charge ratio data that can confirm the compound's identity and help identify any co-eluting impurities. fluorochem.co.uk

Flash Chromatography: For larger-scale purification of "Ethyl 5-(3,5-difluorophenoxy)propanoate" in a research laboratory setting, flash chromatography is often employed. google.comrsc.org This technique uses a stationary phase, typically silica (B1680970) gel, and a solvent system of moderate polarity. A common eluent system for a compound of this nature would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. rochester.edu The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally any more polar byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

Table 1: Predicted Chromatographic Conditions for Ethyl 5-(3,5-difluorophenoxy)propanoate

Technique Stationary Phase Mobile/Eluent Phase (Predicted) Detection
HPLC Reversed-phase C18 Acetonitrile/Water or Methanol/Water gradient UV at ~254 nm
GC-MS Phenyl-methylpolysiloxane Helium (carrier gas) Electron Ionization (EI)
Flash Chromatography Silica Gel Ethyl acetate/Hexane gradient TLC with UV visualization

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are vital for the structural elucidation of "Ethyl 5-(3,5-difluorophenoxy)propanoate," providing detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise structure of "Ethyl 5-(3,5-difluorophenoxy)propanoate" in solution.

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and the propanoate chain protons. hmdb.cachemicalbook.com The protons on the difluorophenoxy ring would appear in the aromatic region, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the propanoate chain, and the carbons of the aromatic ring. chemicalbook.com The carbons bonded to fluorine would show characteristic splitting (carbon-fluorine coupling).

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For "Ethyl 5-(3,5-difluorophenoxy)propanoate," it would be expected to show a single signal for the two equivalent fluorine atoms, with coupling to the aromatic protons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information. For "Ethyl 5-(3,5-difluorophenoxy)propanoate," expected fragmentation would include the loss of the ethoxy group from the ester and cleavage of the ether bond. Direct Analysis in Real Time Mass Spectrometry (DART-MS) could also be used for rapid analysis with minimal sample preparation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nist.gov The IR spectrum of "Ethyl 5-(3,5-difluorophenoxy)propanoate" would be expected to show a strong absorption band for the C=O (ester) stretching vibration, typically around 1735 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the ester and ether linkages, and C-F stretching vibrations for the fluorinated aromatic ring.

Table 2: Predicted Spectroscopic Data for Ethyl 5-(3,5-difluorophenoxy)propanoate

Technique Expected Key Signals/Features
¹H NMR Signals for ethyl group (triplet, quartet), propanoate chain protons, and aromatic protons with H-F coupling.
¹³C NMR Signals for carbonyl carbon (~170 ppm), aromatic carbons (some with C-F coupling), and aliphatic carbons.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms.
HRMS Molecular ion peak corresponding to the exact mass of C₁₁H₁₂F₂O₃.
IR (cm⁻¹) Strong C=O stretch (~1735), C-O stretches, and C-F stretches.

Advanced Techniques for Reaction Monitoring and Product Analysis

The synthesis of "Ethyl 5-(3,5-difluorophenoxy)propanoate," likely through an esterification or etherification reaction, can be monitored in real-time using in-situ spectroscopic techniques.

In-situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to track the progress of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals. youtube.comyoutube.com For example, in the synthesis of "Ethyl 5-(3,5-difluorophenoxy)propanoate" from 3,5-difluorophenol and an ethyl halopropanoate, one could monitor the decrease in the O-H stretch of the phenol (B47542) and the increase in the C=O stretch of the ester product. youtube.comhokudai.ac.jp This allows for real-time optimization of reaction conditions such as temperature, catalyst loading, and reaction time, leading to improved yield and purity.

Future Research Directions and Translational Perspectives

Development of Novel and Green Synthetic Routes

The synthesis of phenoxypropanoates is typically achieved through the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alkyl halide. For Ethyl 5-(3,5-difluorophenoxy)propanoate, a plausible route involves the reaction of 3,5-difluorophenol (B1294556) with an ethyl 5-halopropanoate under basic conditions. Future research could focus on optimizing this synthesis by exploring various bases, solvents, and reaction conditions to improve yield and purity.

A significant advancement would be the development of "green" synthetic methodologies that align with the principles of sustainable chemistry. chemistryjournals.net This could involve the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. chemistryjournals.net Furthermore, exploring catalytic approaches, including phase-transfer catalysis or the use of novel catalytic systems, could enhance reaction efficiency and reduce waste. chemistryjournals.net Biocatalytic methods, employing enzymes to facilitate the synthesis, represent another promising green alternative that could offer high selectivity and milder reaction conditions. researchgate.net

Table 1: Potential Synthetic Routes for Ethyl 5-(3,5-difluorophenoxy)propanoate

RouteDescriptionPotential Advantages
Optimized Williamson Ether Synthesis Reaction of 3,5-difluorophenol with ethyl 5-bromopropanoate using a strong base.Well-established, scalable.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate the reaction between 3,5-difluorophenol and an ethyl 5-halopropanoate.Reduced reaction times, potential for higher yields.
Biocatalytic Synthesis Employing enzymes, such as halohydrin dehalogenases or etherases, to catalyze the formation of the ether linkage.High stereoselectivity, environmentally friendly.

In-depth Mechanistic Investigations of Complex Biological Interactions

Understanding how Ethyl 5-(3,5-difluorophenoxy)propanoate interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Initial studies should involve broad biological screening to identify potential protein targets. Techniques such as thermal shift assays or affinity chromatography coupled with mass spectrometry can be employed to identify binding partners.

Once a primary biological target is identified, in-depth mechanistic studies will be necessary to elucidate the mode of action. This includes determining the binding affinity, kinetics, and the specific amino acid residues involved in the interaction. Site-directed mutagenesis of the target protein, followed by binding assays, can pinpoint the critical residues for the interaction. Furthermore, investigating the downstream effects of target modulation in cellular and animal models will be essential to understand the compound's physiological and pathological roles. Molecular docking studies can provide initial insights into the binding mode and guide the design of experiments to probe these interactions. nih.gov

Application of Advanced Computational Tools for Targeted Design

Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process. mdpi.com For Ethyl 5-(3,5-difluorophenoxy)propanoate, these tools can be applied in several ways. Initially, virtual screening of large compound libraries against known protein targets could identify potential biological activities.

Once a lead target is identified, molecular dynamics (MD) simulations can be used to study the conformational changes of the protein upon ligand binding and to calculate the binding free energy, providing a more accurate prediction of binding affinity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of analogues to develop predictive models that correlate chemical structure with biological activity. nih.gov These models can then be used to virtually screen new designs and prioritize them for synthesis. Computational tools for predicting protein-protein interactions can also be valuable in understanding the broader biological context of the target. nih.govzhanggroup.orgarxiv.orgnih.gov

Exploration of Emerging Biological Targets and Pharmacological Applications

The unique chemical structure of Ethyl 5-(3,5-difluorophenoxy)propanoate, particularly the difluorophenoxy group, suggests several potential pharmacological applications. The presence of fluorine can influence the electronic properties of the molecule, potentially leading to interactions with targets that are not engaged by non-fluorinated analogues. mdpi.com

Future research should explore a wide range of biological targets. Given that some phenoxy derivatives exhibit herbicidal or plant growth regulatory activities, exploring its potential in agriculture is a valid avenue. In the context of human health, emerging targets in areas such as metabolic diseases, inflammation, and neurodegenerative disorders should be considered. nih.gov For instance, certain fluorinated compounds have shown activity against enzymes involved in cancer progression. nih.gov High-throughput screening against a panel of kinases, proteases, and nuclear receptors could uncover novel and unexpected biological activities. The field of photopharmacology, which utilizes light to control the activity of drugs, also presents an innovative area for exploration. nih.gov

Design of Next-Generation Analogues with Enhanced Specificity and Potency

Following the identification of a validated biological target and a preliminary understanding of the structure-activity relationship (SAR), the next logical step is the rational design of next-generation analogues with improved properties. The goal would be to enhance the potency against the desired target while minimizing off-target effects to improve the therapeutic index.

Systematic modifications of the Ethyl 5-(3,5-difluorophenoxy)propanoate scaffold can be undertaken. This could involve:

Modification of the alkyl chain: Altering the length and branching of the propanoate chain to optimize interactions with the binding pocket.

Substitution on the phenyl ring: Introducing additional substituents on the difluorophenyl ring to enhance binding affinity or modulate physicochemical properties.

Ester modification: Replacing the ethyl ester with other alkyl groups or converting it to an amide or other bioisosteres to improve metabolic stability and pharmacokinetic profiles.

The synthesis and biological evaluation of these new analogues will provide a more comprehensive SAR, guiding further optimization toward a clinical candidate. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(3,5-difluoro-phenoxy)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres (Ar gas) is effective for introducing aromatic fluorinated groups. Catalysts like PdCl₂(dppf) and bases such as Na₂CO₃ in polar aprotic solvents (e.g., DMF, 1,4-dioxane) at 80–120°C are common . Microwave-assisted synthesis (e.g., 120°C for 40 minutes) can enhance reaction efficiency by reducing time and side products . Post-reaction purification via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography is critical for isolating high-purity product.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data (e.g., using SHELXL or Olex2) provide bond lengths, angles, and torsion angles. For fluorinated compounds, special attention is required for fluorine atom positioning due to their high electron density. Hydrogen placement can be refined using restraints (e.g., riding models) . Complementary techniques like NMR (¹H/¹⁹F/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups. For instance, ¹⁹F NMR shows distinct signals for meta-fluorine atoms (~-110 ppm) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic ambiguities in fluorinated aromatic esters, and how are they addressed?

  • Methodological Answer : Fluorine atoms induce strong anomalous scattering, complicating phase determination. Strategies include:

  • Using synchrotron radiation for high-resolution data collection.
  • Applying dual-space methods (e.g., SHELXT) for structure solution .
  • Incorporating restraints for C-F bond lengths (1.32–1.35 Å) and angles (120° for sp² hybridization). For disordered fluorine positions, split-site refinement or occupancy adjustments are employed .

Q. How can mechanistic studies explain contradictory yields in microwave vs. thermal synthesis?

  • Methodological Answer : Microwave irradiation enhances reaction kinetics via dielectric heating, reducing activation energy. Comparative studies under thermal (e.g., oil bath at 110°C) vs. microwave conditions (120°C, 300 W) show:

  • Faster reaction times (minutes vs. hours) and higher yields (e.g., 85% vs. 65%) due to uniform heating .
  • Side reactions (e.g., ester hydrolysis) are minimized in microwave setups due to shorter exposure times. Kinetic profiling (e.g., in situ FTIR) and DFT calculations can model transition states to rationalize yield differences .

Q. What analytical strategies differentiate isotopic patterns in fluorinated compounds during HRMS analysis?

  • Methodological Answer : Fluorine’s monoisotopic nature simplifies HRMS interpretation. For CₙHₘF₂O₂ esters:

  • The [M+H]⁺ ion’s exact mass (e.g., 258.0762 for C₁₁H₁₀F₂O₃) should match theoretical values within 5 ppm error .
  • Isotopic peaks for chlorine or sulfur (if present) are absent, reducing spectral complexity. Software tools (e.g., Bruker DataAnalysis) deconvolute adducts (e.g., [M+Na]⁺) and fragment ions to confirm structure .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Variations often stem from impurities or polymorphic forms. Steps include:

  • Repeating synthesis with rigorous purification (e.g., recrystallization from acetic acid/water ).
  • Cross-validating with multiple techniques (e.g., DSC for melting point, XRD for crystallinity).
  • Comparing ¹H NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

Safety and Handling

Q. What are the critical safety protocols for handling fluorinated aromatic esters in academic labs?

  • Methodological Answer :

  • Storage : In airtight containers under argon at -20°C to prevent hydrolysis .
  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Waste Disposal : Neutralize with aqueous NaOH (1 M) before incineration to minimize environmental release of fluorinated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.